molecular formula C11H19NO B14512346 4-(Piperidin-1-yl)cyclohex-2-en-1-ol CAS No. 62579-10-6

4-(Piperidin-1-yl)cyclohex-2-en-1-ol

Cat. No.: B14512346
CAS No.: 62579-10-6
M. Wt: 181.27 g/mol
InChI Key: YFGLSEBKJCOKIS-UHFFFAOYSA-N
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Description

4-(Piperidin-1-yl)cyclohex-2-en-1-ol is a cyclohexenol derivative featuring a piperidine substituent at the 4-position. The compound combines a partially unsaturated six-membered ring (cyclohexenol) with a nitrogen-containing heterocycle (piperidine).

Properties

CAS No.

62579-10-6

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

4-piperidin-1-ylcyclohex-2-en-1-ol

InChI

InChI=1S/C11H19NO/c13-11-6-4-10(5-7-11)12-8-2-1-3-9-12/h4,6,10-11,13H,1-3,5,7-9H2

InChI Key

YFGLSEBKJCOKIS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2CCC(C=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-1-yl)cyclohex-2-en-1-ol typically involves the reaction of cyclohex-2-en-1-one with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the piperidine, followed by nucleophilic addition to the cyclohexenone .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-1-yl)cyclohex-2-en-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Piperidin-1-yl)cyclohex-2-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Piperidin-1-yl)cyclohex-2-en-1-ol involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, potentially inhibiting or activating them. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity and stability .

Comparison with Similar Compounds

Fungicidal Piperidine Derivatives (Patent: EP 2024/03/06)

A fungicidal compound, 1-(4-(4-(5-phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)-ethan-1-one , shares the piperidine moiety but incorporates a thiazole-isoxazole hybrid system. Key differences include:

  • Structural Complexity : The thiazole-isoxazole group introduces aromaticity and planar rigidity, likely enhancing binding to fungal targets like cytochrome P450 enzymes.
  • Bioactivity : The patent highlights broad-spectrum antifungal activity, whereas 4-(Piperidin-1-yl)cyclohex-2-en-1-ol’s simpler structure may lack such specificity.
  • Solubility : The hydroxyl group in the target compound could improve water solubility compared to the more lipophilic fungicidal analog .

Anti-Tubercular Piperidine-Pyrimidine Hybrids (Patent: IN 2019/11/15)

The anti-tubercular compound 6-chloro-2-ethyl-N-[[4-[4-[4-(trifluoromethoxy)phenyl]piperidin-1-yl]phenyl]methyl]imidazo[1,2-a]pyridine-3-carboxamide features a piperidine linked to a trifluoromethoxy-phenyl group. Comparisons include:

  • Electron-Withdrawing Groups: The trifluoromethoxy group increases metabolic stability and lipophilicity (logP ~5–6), whereas the cyclohexenol’s hydroxyl group reduces logP (estimated ~2–3).
  • Target Engagement : The anti-TB compound inhibits F-ATP synthase, while the target compound’s smaller structure may limit such enzyme interactions without additional pharmacophores .

Pyrazino/Pyrido-Pyrimidinone Derivatives (Patent: EP 2023/39)

Derivatives such as 7-[1-(2-hydroxyethyl)piperidin-4-yl]-4H-pyrazino[1,2-a]pyrimidin-4-one demonstrate how piperidine modifications influence properties:

  • Substituent Effects : N-alkylation (e.g., 2-hydroxyethyl) balances solubility and membrane permeability. The target compound’s unmodified piperidine may exhibit higher basicity (pKa ~11), affecting ionization at physiological pH.
  • Biological Diversity : These derivatives target kinases or GPCRs, suggesting that this compound could be optimized for similar pathways with strategic substitutions .

Carboxyterfenadine Analogs (Clarke’s Analysis of Drugs and Poisons)

Carboxyterfenadine (logP 3.9) contains a piperidine-hydroxyl-diphenylmethyl system. Key contrasts:

  • Lipophilicity: The target compound’s cyclohexenol may lower logP (~2–3) compared to carboxyterfenadine, favoring renal excretion over tissue accumulation.

Comparative Data Table

Compound Name Key Structural Features logP Solubility Biological Activity Therapeutic Use
This compound Cyclohexenol + piperidine ~2–3 Moderate (aqueous) Not well characterized Research compound
EP 2024/03/06 Fungicide Piperidine + thiazole-isoxazole ~4–5 Low (lipophilic) Antifungal Crop protection
IN 2019/11/15 Anti-TB Compound Piperidine + trifluoromethoxy-phenyl ~5–6 Very low F-ATP synthase inhibition Tuberculosis treatment
EP 2023/39 Pyrimidinone Derivative Piperidine + hydroxyethyl + pyrimidinone ~3–4 Moderate (polar groups) Kinase/GPCR modulation Oncology/immunology
Carboxyterfenadine Piperidine + diphenylmethyl + hydroxyl 3.9 Very low Antihistamine metabolite Allergy treatment

Research Findings and Implications

  • Hydroxyl Group Impact : The hydroxyl in this compound enhances solubility but may reduce blood-brain barrier penetration compared to lipophilic analogs like the anti-TB compound .
  • Piperidine Flexibility: Unsubstituted piperidine in the target compound allows for synthetic diversification (e.g., N-alkylation, acylations) to tune bioavailability, as seen in pyrimidinone derivatives .
  • Therapeutic Potential: Structural parallels to carboxyterfenadine suggest possible applications in CNS or inflammatory diseases, contingent on further functionalization .

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